2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Overview
Description
2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound that features a piperidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate can be achieved through a multi-step process involving the formation of the triazole ring followed by its attachment to the piperidine ring. Common synthetic methods for triazole formation include the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The triazole ring can participate in reduction reactions, potentially leading to ring-opening or other transformations.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the piperidine ring.
Major Products
The major products of these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and nitro group could play key roles in these interactions, potentially through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenylpiperazine: Another piperidine derivative with different substituents.
2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate: Similar structure but with variations in the triazole ring or piperidine substituents.
Uniqueness
The unique combination of the triazole ring and piperidine ring in this compound sets it apart from other compounds. This unique structure could confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-1-[2-(3-methylphenyl)-5-nitro-3-oxidotriazol-3-ium-4-yl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-11-6-5-8-13(10-11)18-16-14(20(22)23)15(19(18)21)17-9-4-3-7-12(17)2/h5-6,8,10,12H,3-4,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIKAZQAJUVVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=[N+](N(N=C2[N+](=O)[O-])C3=CC=CC(=C3)C)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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